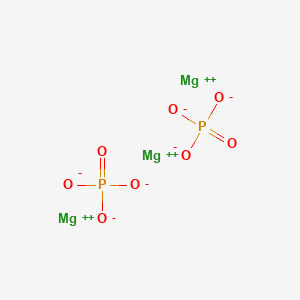
Magnesiumphosphat
Übersicht
Beschreibung
Magnesium phosphate is a term that refers to a group of compounds containing magnesium and phosphate ions. These compounds appear in several forms, including monomagnesium phosphate, dimagnesium phosphate, and trimagnesium phosphate. Magnesium phosphate is an important mineral found in bones, seeds of many plants, and various minerals. It is also used as a dietary supplement to provide magnesium, which is essential for numerous physiological processes .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
Magnesium phosphate primarily targets various physiological functions in the body. It plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It is also involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, and regulation of adenylate cyclase .
Mode of Action
Magnesium phosphate interacts with its targets in several ways. It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence . In addition, it serves as a cofactor for C’3 convertase and immunoglobulin synthesis .
Biochemical Pathways
Magnesium phosphate affects various biochemical pathways. It plays a significant role in many physiological functions. Habitually low intakes of magnesium and in general the deficiency of this micronutrient induce changes in biochemical pathways that can increase the risk of illness and, in particular, chronic degenerative diseases . It is essential for the function of important enzymes, including those related to the transfer of phosphate groups, all reactions that require ATP, and every step related to the replication and transcription of DNA and the translation of mRNA .
Pharmacokinetics (ADME Properties)
Magnesium phosphate compounds often come in the form of a white crystalline solid. They are usually insoluble in water but are soluble in dilute acids . The specific properties can vary based on the type of magnesium phosphate compound . When treated with water, magnesium phosphate forms phosphoric acid and magnesium hydroxide . When reacted with hydrochloric acid, magnesium phosphate gives magnesium chloride and phosphoric acid .
Result of Action
The molecular and cellular effects of magnesium phosphate’s action are significant. It aids with the development and maintenance of bones and teeth. It helps to keep neurons, muscle, and cell membranes healthy. Magnesium phosphate aids proper muscular function, especially that of the heart. It aids in the production of protein. It can aid in the equilibrium of the body’s other mineral and hormone systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of magnesium phosphate. For instance, the strength of the magnesium phosphate cement can be influenced by various environmental temperature conditions . Moreover, the distribution of phosphorus fractions in soil is affected by many environmental factors, including soil organic matter, oxidation-reduction potential, and metal cations .
Biochemische Analyse
Biochemical Properties
Magnesium phosphate is involved in several biochemical reactions due to its role as a source of magnesium ions. Magnesium ions are essential cofactors for over 300 enzymatic reactions, including those involved in DNA and RNA synthesis, protein synthesis, and energy metabolism. Magnesium phosphate interacts with enzymes such as ATPases, kinases, and phosphatases, facilitating their catalytic activities. For instance, magnesium ions stabilize the structure of ATP and are required for its hydrolysis by ATPases .
Cellular Effects
Magnesium phosphate influences various cellular processes by providing magnesium ions, which are vital for cell function. Magnesium ions play a role in cell signaling pathways, gene expression, and cellular metabolism. They are involved in the regulation of ion channels, influencing the movement of calcium and potassium ions across cell membranes. This regulation is crucial for maintaining cellular homeostasis and proper cell function. Additionally, magnesium ions are necessary for the synthesis of nucleic acids and proteins, impacting gene expression and protein production .
Molecular Mechanism
At the molecular level, magnesium phosphate exerts its effects through the release of magnesium ions, which interact with various biomolecules. Magnesium ions bind to phosphate groups in nucleotides, stabilizing the structure of DNA and RNA. They also interact with enzymes, acting as cofactors to enhance their catalytic activities. For example, magnesium ions are required for the activation of kinases, which phosphorylate target proteins, thereby regulating cellular signaling pathways. Additionally, magnesium ions can modulate the activity of ion channels, influencing cellular excitability and signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium phosphate can change over time due to its stability and degradation. Magnesium phosphate is generally stable under physiological conditions, but its degradation can occur in acidic environments, leading to the release of magnesium and phosphate ions. Long-term studies have shown that magnesium phosphate can influence cellular function over extended periods, with sustained effects on cellular metabolism and gene expression. These temporal effects are important for understanding the long-term impact of magnesium phosphate on cellular processes .
Dosage Effects in Animal Models
The effects of magnesium phosphate vary with different dosages in animal models. At low to moderate doses, magnesium phosphate can enhance cellular function and improve physiological outcomes. At high doses, it can lead to adverse effects such as diarrhea and reduced feed consumption in farm animals. Studies have shown that excessive magnesium intake can disrupt cellular homeostasis and negatively impact growth and health. Therefore, it is crucial to determine the appropriate dosage to avoid toxic effects while maximizing the benefits of magnesium phosphate .
Metabolic Pathways
Magnesium phosphate is involved in several metabolic pathways, including those related to energy production and nucleic acid synthesis. Magnesium ions are essential for the function of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. They also play a role in the synthesis of ATP, the primary energy currency of the cell. Additionally, magnesium ions are required for the synthesis of DNA and RNA, influencing genetic information processing and protein synthesis. These metabolic pathways highlight the importance of magnesium phosphate in maintaining cellular energy balance and genetic integrity .
Transport and Distribution
Within cells and tissues, magnesium phosphate is transported and distributed through various mechanisms. Magnesium ions are transported across cell membranes by specific transporters, such as the transient receptor potential (TRP) channels and sodium-magnesium exchangers. These transporters regulate the uptake and efflux of magnesium ions, ensuring their proper distribution within cells. Additionally, magnesium ions can bind to proteins and other biomolecules, influencing their localization and function. The transport and distribution of magnesium phosphate are critical for maintaining cellular magnesium homeostasis .
Subcellular Localization
Magnesium phosphate exhibits specific subcellular localization, which affects its activity and function. Magnesium ions are predominantly found in the cytoplasm, mitochondria, and nucleus, where they participate in various biochemical processes. In the cytoplasm, magnesium ions act as cofactors for enzymes involved in metabolic pathways. In mitochondria, they play a role in ATP synthesis and energy production. In the nucleus, magnesium ions are essential for DNA and RNA synthesis, influencing gene expression and cell division. The subcellular localization of magnesium phosphate underscores its importance in maintaining cellular function and integrity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Magnesium phosphate can be synthesized through the interaction of magnesium chloride or magnesium sulfate with a phosphate salt. The solution is prepared by agitating the salts with carbon dioxide-free water for several hours . Another method involves the reaction of magnesium hydroxide with phosphoric acid, resulting in magnesium phosphate and water .
Industrial Production Methods: In industrial settings, magnesium phosphate is often produced by melting phosphate rock and ores containing magnesium and silicon at high temperatures, followed by quenching with water to form glassy fragments with low chemical stability. This method is commonly used to produce fused magnesium phosphate fertilizers .
Analyse Chemischer Reaktionen
Types of Reactions: Magnesium phosphate undergoes various chemical reactions, including hydrolysis, acid-base reactions, and thermal decomposition. For example, when treated with water, magnesium phosphate forms phosphoric acid and magnesium hydroxide . It also reacts with hydrochloric acid to produce magnesium chloride and phosphoric acid .
Common Reagents and Conditions:
Hydrolysis: Water is used as a reagent to hydrolyze magnesium phosphate.
Acid-Base Reactions: Hydrochloric acid is commonly used to react with magnesium phosphate.
Thermal Decomposition: Magnesium phosphate decomposes upon heating, resulting in magnesium oxide and phosphorus pentoxide.
Major Products Formed:
Hydrolysis: Phosphoric acid and magnesium hydroxide.
Acid-Base Reactions: Magnesium chloride and phosphoric acid.
Thermal Decomposition: Magnesium oxide and phosphorus pentoxide.
Vergleich Mit ähnlichen Verbindungen
- Magnesium oxide
- Magnesium chloride
- Magnesium sulfate
- Magnesium citrate
- Magnesium glycinate
Eigenschaften
IUPAC Name |
trimagnesium;diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVALZJMUIHGIMD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg3(PO4)2, Mg3O8P2 | |
| Record name | Magnesium phosphate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_phosphate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10043-83-1 (Parent) | |
| Record name | Magnesium phosphate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00872527 | |
| Record name | Trimagnesium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Odorless iridescent solid; [HSDB] White odorless powder; [MSDSonline] | |
| Record name | Phosphoric acid, magnesium salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium phosphate, tribasic | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7596 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
INSOL IN COLD OR HOT WATER; INSOL IN LIQUID AMMONIA; SOL IN AMMONIUM SALT SOLN | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Crystallizes with 5, 8, and 22 H2O /molecules/ ... salts are practically insoluble in water but readily soluble in acids; density (octahydrate): 2.19; density (22 H2O): 1.66 | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
IT NEUTRALIZES EXCESS ACID OF STOMACH BUT PRODUCES NO EXCESS ALKALINIZATION OF SYSTEM. IT HAS MILD LAXATIVE ACTION. | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
RHOMBIC PLATES | |
CAS No. |
7757-87-1 | |
| Record name | Magnesium phosphate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13862 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phosphoric acid, magnesium salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimagnesium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimagnesium bis(orthophosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM PHOSPHATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK14ETW2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1,184 °C | |
| Record name | TRIMAGNESIUM PHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are magnesium phosphates gaining interest for biomedical applications?
A: Magnesium phosphate exhibits excellent biocompatibility and biodegradability. This means it can interact safely with living tissue and degrade naturally within the body, making it suitable for applications like bone regeneration scaffolds. [, , ]
Q2: How does the degradation of magnesium phosphate benefit bone regeneration?
A: The degradation rate of magnesium phosphate is similar to the rate of new bone growth. This synchronized degradation provides structural support during the healing process and releases magnesium ions, which can further stimulate bone cell growth. []
Q3: What are some common applications of magnesium phosphate in tissue engineering?
A3: Magnesium phosphates are used in various forms in tissue engineering, such as:
- Cements: For bone repair and regeneration. [, , , ]
- Ceramics: Providing structural support and bioactivity. [, ]
- Scaffolds: Offering a three-dimensional framework for cell growth and tissue development. [, , ]
- Coatings: Enhancing the biocompatibility of implants. [, ]
Q4: How does the addition of fly ash affect magnesium phosphate cement?
A4: Fly ash can influence both the mechanical properties and water resistance of magnesium phosphate cement:
- Mechanical Properties: Fly ash can extend the setting time of the cement, but at higher concentrations, it can decrease its compressive strength. [, , ]
- Water Resistance: Adding an optimal amount of fly ash can improve the water resistance of magnesium phosphate cement, potentially by reducing porosity and enhancing compactness. []
Q5: What is the significance of using fructose 1,6-bisphosphate trisodium salt in the synthesis of amorphous magnesium phosphate?
A: This organic compound serves as an environmentally friendly phosphorus source for synthesizing amorphous magnesium phosphate flower-like hierarchical nanostructures (AMPFHNs). []
Q6: What is the advantage of using a microwave-assisted hydrothermal method for synthesizing AMPFHNs?
A: This method provides a rapid, one-step, and cost-effective approach for creating these unique nanostructures, which show promise in protein adsorption and bone regeneration. []
Q7: What are the advantages of incorporating amorphous magnesium phosphate (AMP) into polylactic acid (PLA) for 3D printed scaffolds?
A7: This combination creates a biocomposite with desirable properties:
- Bioactivity: AMP provides bioactivity, promoting cell interaction and potentially enhancing bone regeneration. []
- Printability: The composite demonstrates suitable rheological properties for extrusion-based 3D printing. []
- Enhanced Degradation: The presence of AMP accelerates the degradation rate compared to pure PLA scaffolds. []
Q8: How does the addition of monocalcium phosphate affect bioactive magnesium phosphate bone cement (BMPC)?
A: Monocalcium phosphate helps neutralize the alkaline byproducts of BMPC hydration. This improves biocompatibility and allows for setting time adjustments to better suit clinical procedures. []
Q9: What is the significance of the lithium magnesium phosphate bioceramics' lower porosity?
A: The lower porosity contributes to a higher compressive strength, making these bioceramics more suitable for load-bearing bone regeneration applications. []
Q10: How can magnesium phosphate contribute to environmental sustainability?
A: Magnesium phosphate production can utilize industrial byproducts like high-magnesium phosphor tail slag [] and the magnesium oxide byproduct from lithium carbonate extraction. [] This promotes waste recycling and reduces the environmental impact of these industries.
Q11: Can magnesium phosphate be used to remediate heavy metal-contaminated soil?
A: Yes, magnesium phosphate cement can help solidify and stabilize contaminated soil, reducing the leaching of heavy metals like lead, zinc, and copper. This approach offers a potential solution for environmental remediation. []
Q12: How does the addition of calcium magnesium phosphate fertilizer affect composting?
A: It accelerates the breakdown of organic matter, raises composting temperatures, and reduces volatile fatty acid content. This results in faster composting and a higher quality end-product. []
Q13: Does calcium magnesium phosphate fertilizer have a role in selenium availability in acidic soils?
A: Research indicates that applying calcium magnesium phosphate fertilizer can significantly increase the availability of selenium in acidic, selenium-rich tea plantation soils. This is a promising finding for promoting selenium-enriched tea production without directly using potentially toxic selenium fertilizers. []
Q14: What are the common forms of magnesium phosphate?
A14: Magnesium phosphate exists in several forms, including:
- Struvite: NH4MgPO4·6H2O [, , ]
- Magnesium hydrogen phosphate: MgHPO4·3H2O [, , ]
- Trimagnesium phosphate: Mg3(PO4)2 [, , ]
Q15: What is the influence of calcination temperature on magnesium oxide used in magnesium phosphate cement?
A: A calcination temperature of 1100°C for magnesium oxide is optimal for achieving desirable setting times and high early compressive strength in magnesium phosphate cement. []
Q16: How does the magnesium-to-phosphate ratio (M:P) affect magnesium phosphate cement?
A16: The M:P ratio significantly influences the properties of the cement:
- Setting Time: Increasing the M:P ratio generally leads to shorter setting times. [, , ]
- Mechanical Strength: An optimal M:P ratio is crucial for achieving desired mechanical properties. [, , ]
Q17: What is the role of borax in magnesium phosphate cement?
A: Borax acts as a retarder, controlling the setting time of the cement and allowing for sufficient workability during applications. [, , ]
Q18: What are the benefits of using calcium magnesium phosphate as a fertilizer?
A18: Calcium magnesium phosphate provides multiple benefits:
- Nutrient Supply: It delivers essential nutrients like phosphorus (P), magnesium (Mg), and calcium (Ca) to plants. [, , , ]
- Improved Soil Health: It can help improve soil pH, especially in acidic soils, making nutrients more available to plants. [, , , ]
- Enhanced Growth and Yield: Studies have shown positive effects on plant growth parameters (e.g., plant height, root development, biomass) and increased crop yields. [, , , ]
Q19: How does calcium magnesium phosphate compare to other phosphorus fertilizers like superphosphate?
A19: While both provide phosphorus, calcium magnesium phosphate offers additional benefits:
- Magnesium Supply: Unlike superphosphate, it supplies magnesium, an essential component of chlorophyll and a contributor to photosynthesis. [, ]
- Slower Release: Calcium magnesium phosphate can release nutrients more slowly, potentially reducing nutrient loss through leaching and providing a more consistent supply to plants. [, ]
- Soil pH Adjustment: It is less acidic than superphosphate and can help neutralize soil acidity. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[(1R,2R,3R,5S)-2-[(3S)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1205371.png)


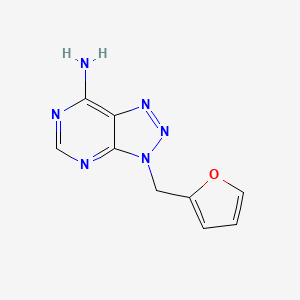
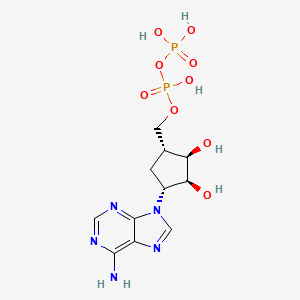

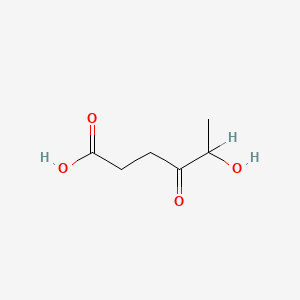
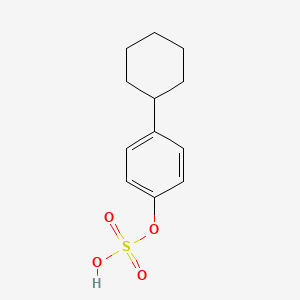
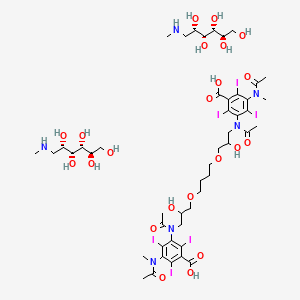

![7-Methyl-10-(2,3,4,5-tetrahydroxypentyl)-8-(trifluoromethyl)benzo[g]pteridine-2,4-dione](/img/structure/B1205384.png)
